Citrate phosphate dextrose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51404-37-6 |

|---|---|

Molecular Formula |

C12H23O17P |

Molecular Weight |

470.27 g/mol |

IUPAC Name |

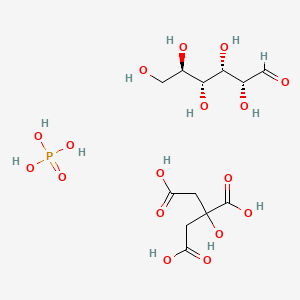

2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |

InChI |

InChI=1S/C6H8O7.C6H12O6.H3O4P/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2;(H3,1,2,3,4)/t;3-,4+,5+,6+;/m.0./s1 |

InChI Key |

RSGFPIWWSCWCFJ-VAXZQHAWSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |

Synonyms |

0.5 citrate CPD citrate phosphate dextrose citroglucophosphate CP2D solution |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Citrate Phosphate Dextrose (CPD) in Blood Preservation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrate (B86180) Phosphate (B84403) Dextrose (CPD) is a cornerstone anticoagulant and preservative solution in blood banking, meticulously formulated to maintain the viability and functionality of red blood cells (RBCs) during storage. This technical guide delineates the intricate mechanism of action of each constituent of the CPD solution—citrate, phosphate, and dextrose—and their synergistic role in mitigating the detrimental effects of the red blood cell storage lesion. We will explore the critical biochemical pathways influenced by CPD, present quantitative data on key RBC parameters throughout the storage period, detail relevant experimental protocols, and provide visual representations of the underlying molecular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of transfusion medicine, hematology, and the development of novel blood preservation technologies.

The Red Blood Cell Storage Lesion: A Challenge in Transfusion Medicine

The storage of red blood cells outside the body inevitably leads to a cascade of deleterious biochemical and morphological changes, collectively termed the "storage lesion".[1][2] These changes impair the quality and efficacy of transfused RBCs and include the depletion of essential metabolic substrates, alterations in membrane integrity, and the accumulation of toxic byproducts. Key manifestations of the storage lesion include:

-

Decreased ATP and 2,3-Diphosphoglycerate (2,3-DPG) Levels: ATP is crucial for maintaining RBC membrane integrity and flexibility, while 2,3-DPG regulates hemoglobin's affinity for oxygen.[3]

-

Increased Hemolysis: The breakdown of RBCs releases cell-free hemoglobin, which can have toxic effects in the recipient.[3]

-

Oxidative Damage: Stored RBCs are susceptible to oxidative stress, leading to lipid and protein damage.[4]

-

Morphological Changes: RBCs transition from their normal biconcave shape to spiculated echinocytes and eventually spherical forms, which are cleared more rapidly from circulation post-transfusion.[5]

The components of CPD are specifically designed to counteract these storage-induced damages.

Composition of Citrate Phosphate Dextrose (CPD) Solution

The efficacy of CPD lies in its carefully balanced formulation. While exact concentrations can vary slightly between manufacturers, a typical formulation for the 63 mL of CPD solution used for a 450 mL whole blood collection is as follows:

| Component | Concentration (in 63 mL of solution) | Molar Concentration (approx. in final blood unit) |

| Sodium Citrate (dihydrate), USP | 1.66 g | ~26.6 mM |

| Dextrose (monohydrate), USP | 1.61 g | ~25.5 mM |

| Citric Acid (anhydrous), USP | 188 mg | ~3.27 mM |

| Monobasic Sodium Phosphate (monohydrate), USP | 140 mg | ~2.22 mM |

Table 1: Typical Composition of CPD Solution.

Mechanism of Action of CPD Components

Citrate: The Anticoagulant

The primary role of citrate is to prevent the coagulation of blood. It achieves this by chelating ionized calcium (Ca²⁺) in the plasma. Calcium is an essential cofactor for multiple enzymatic steps in the coagulation cascade. By binding to calcium, citrate effectively removes it from the soluble phase, thereby inhibiting the activation of clotting factors and preventing the formation of a fibrin (B1330869) clot.

Dextrose: The Energy Source

Red blood cells lack mitochondria and are therefore entirely dependent on glycolysis for their energy production in the form of ATP. Dextrose (a form of glucose) in the CPD solution serves as the primary substrate for RBC glycolysis. This metabolic pathway is crucial for:

-

ATP Production: ATP is vital for maintaining the structural integrity of the RBC membrane, powering ion pumps (e.g., Na⁺/K⁺-ATPase), and preserving the deformability of the cell.

-

NADPH Production: A portion of the glucose is shunted through the pentose (B10789219) phosphate pathway (PPP), which generates NADPH. NADPH is essential for reducing oxidative stress by regenerating reduced glutathione (B108866) (GSH), a key antioxidant.

Phosphate: The pH Buffer and Metabolic Modulator

Phosphate in the CPD solution, primarily in the form of monobasic sodium phosphate, plays a dual role:

-

pH Buffering: The metabolism of dextrose via glycolysis produces lactic acid, which lowers the pH of the storage medium. A significant drop in pH can inhibit glycolytic enzymes and accelerate RBC damage. The phosphate buffer system helps to maintain a more physiological pH, thereby preserving enzymatic function and cell viability.[6]

-

Metabolic Support: Phosphate is a key substrate for glycolysis and is essential for the synthesis of ATP and 2,3-DPG. The inclusion of phosphate in the preservative solution helps to maintain intracellular phosphate levels, which can become depleted during storage.

Quantitative Analysis of Red Blood Cell Parameters During Storage in CPD

The following tables summarize the expected changes in key RBC parameters during storage in CPD. It is important to note that these values can vary depending on donor characteristics, processing methods, and storage conditions. The data presented here are representative values compiled from various studies, with a focus on trends observed over the storage period.

Table 2: Changes in ATP and 2,3-DPG Levels in CPD-Stored Red Blood Cells

| Storage Day | ATP (% of initial value) | 2,3-DPG (% of initial value) |

| 0 | 100% | 100% |

| 7 | ~85-95% | ~40-60% |

| 14 | ~70-85% | ~10-20% |

| 21 | ~55-70% | <10% |

| 28 | ~40-60% | <5% |

Note: ATP levels in CPD decline steadily from the first week of storage. The fall in 2,3-DPG is more rapid, with a significant decrease observed within the first two weeks.

Table 3: Changes in pH and Hemolysis in CPD-Stored Red Blood Cells

| Storage Day | pH (approximate) | Hemolysis (%) |

| 0 | ~7.0-7.1 | <0.1% |

| 7 | ~6.8-6.9 | ~0.1-0.2% |

| 14 | ~6.7-6.8 | ~0.2-0.4% |

| 21 | ~6.6-6.7 | ~0.4-0.6% |

| 28 | ~6.5-6.6 | ~0.6-0.8% |

Note: The pH gradually decreases due to the accumulation of lactic acid. Hemolysis increases over time as RBCs lose membrane integrity.

Experimental Protocols for Assessing Red Blood Cell Quality

Accurate assessment of RBC quality during storage is paramount. The following are summaries of standard experimental protocols for key parameters.

Measurement of ATP Levels

Principle: The most common method is the bioluminescent luciferase assay. Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the ATP concentration.

Protocol Summary:

-

Sample Preparation: A known volume of packed RBCs is lysed to release intracellular ATP. This is typically done by dilution in a hypotonic solution or a specific lysis buffer.

-

Assay: The RBC lysate is mixed with a reagent containing luciferin and luciferase.

-

Detection: The light emitted from the reaction is measured using a luminometer.

-

Quantification: ATP concentration is determined by comparing the luminescence of the sample to a standard curve generated with known ATP concentrations.

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels

Principle: Spectrophotometric enzymatic assays are widely used. These assays involve a series of coupled enzymatic reactions that ultimately lead to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH), which can be measured by a change in absorbance at 340 nm.

Protocol Summary:

-

Sample Preparation: RBCs are lysed, and proteins are precipitated, typically with perchloric acid, to obtain a protein-free extract containing 2,3-DPG.

-

Enzymatic Reaction: The extract is incubated with a reaction mixture containing specific enzymes (e.g., phosphoglycerate mutase, enolase, pyruvate kinase, lactate dehydrogenase) and cofactors. The change in NADH concentration is proportional to the initial 2,3-DPG concentration.

-

Spectrophotometry: The absorbance at 340 nm is measured before and after the reaction.

-

Calculation: The 2,3-DPG concentration is calculated based on the change in absorbance and the molar extinction coefficient of NADH.

Measurement of Hemolysis

Principle: Hemolysis is quantified by measuring the amount of cell-free hemoglobin in the supernatant of the stored blood unit. This is typically done using a spectrophotometric method based on the absorbance of hemoglobin.

Protocol Summary:

-

Sample Collection: A sample is aseptically collected from the blood bag.

-

Centrifugation: The sample is centrifuged to pellet the intact RBCs.

-

Supernatant Collection: The supernatant (plasma) is carefully collected.

-

Spectrophotometry: The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to determine the hemoglobin concentration.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(100 - Hematocrit) x Supernatant Hemoglobin (g/dL)] / Total Hemoglobin (g/dL)

Conclusion

The this compound (CPD) solution is a critical tool in modern transfusion medicine, enabling the safe and effective storage of red blood cells. Its multi-component formulation addresses the primary challenges of blood preservation: anticoagulation, energy supply, and pH maintenance. By understanding the intricate mechanisms of action of citrate, dextrose, and phosphate, and by quantitatively monitoring the key indicators of red blood cell health, researchers and drug development professionals can continue to innovate and improve upon existing blood preservation technologies. This in-depth guide provides a foundational understanding of these principles, offering valuable insights for the ongoing efforts to enhance the quality and extend the shelf-life of this life-saving resource.

References

- 1. Red blood cell metabolic responses to refrigerated storage, rejuvenation, and frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bloodtransfusion.it [bloodtransfusion.it]

- 4. Survival and biochemical characteristics of stored red cells preserved with citrate-phosphate-dextrose-adenine-one and two and prepared from whole blood maintained at 20 to 24 degrees C for eight hours following phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative injury as contributory factor for red cells storage lesion during twenty eight days of storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Oxidative Damage and Metabolic Parameters in Red Blood Cells Stored in CPDA1 and CPD+SAGM - Journal of Iranian Blood Transfusion - فصلنامه پژوهشی خون [bloodjournal.ir]

The Cornerstone of Blood Preservation: An In-depth Technical Guide to the Role of Individual Components in CPD Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the individual components within Citrate (B86180) Phosphate (B84403) Dextrose (CPD) solution and their integral roles in the preservation and anticoagulation of whole blood and red blood cell concentrates. The information presented herein is intended to support research and development in transfusion medicine, drug development, and related life science fields.

Introduction to CPD Solution

Citrate Phosphate Dextrose (CPD) solution is a widely used anticoagulant and preservative for blood products.[1][2] Developed in the mid-20th century as an improvement upon Acid-Citrate-Dextrose (ACD), CPD offers a more physiological pH and improved red blood cell viability during storage.[3][4] Its formulation is specifically designed to counteract the deleterious effects of storage, collectively known as the "storage lesion," which includes metabolic and structural changes to red blood cells.[5][6]

Core Components and Their Mechanisms of Action

The efficacy of CPD solution lies in the synergistic action of its four key components: Citrate, Phosphate, and Dextrose. Each component addresses a specific challenge associated with blood storage.

Citrate: The Anticoagulant

-

Primary Function: The primary role of citrate is to prevent blood coagulation.[3][1][7]

-

Mechanism of Action: Citrate acts as a chelating agent, binding to ionized calcium (Ca²⁺) in the blood.[3][2] Calcium ions are essential cofactors for multiple steps in the coagulation cascade. By effectively removing available calcium, citrate blocks the activation of key coagulation factors and prevents the formation of a fibrin (B1330869) clot.[3][2]

Phosphate: The pH Buffer and Metabolic Stabilizer

-

Primary Function: Phosphate serves as a buffer to maintain a more physiological pH within the stored blood unit.[3][7]

-

Mechanism of Action: During storage, red blood cell metabolism produces acidic byproducts, leading to a drop in pH. This acidic environment can be detrimental to cell viability. The phosphate in CPD solution helps to stabilize the pH, mitigating the damaging effects of acidosis. Furthermore, phosphate is crucial for maintaining adequate levels of 2,3-diphosphoglycerate (2,3-DPG) and adenosine (B11128) triphosphate (ATP) within red blood cells, which are vital for oxygen transport and cell membrane integrity, respectively.[8][9]

Dextrose: The Energy Source

-

Primary Function: Dextrose, a form of glucose, provides the necessary energy source for red blood cells to maintain their metabolic functions during storage.[3][1][7]

-

Mechanism of Action: Red blood cells rely on glycolysis for energy production in the form of ATP. Dextrose in the CPD solution fuels this metabolic pathway, allowing the cells to maintain their structural integrity, ion pumps, and overall viability for an extended period.[3][10] The metabolism of dextrose also contributes to preventing a drastic drop in pH.[3]

Quantitative Data on CPD and its Variants

The composition of CPD and its common variant, CPDA-1 (this compound Adenine), directly impacts the storage duration and quality of red blood cells. Adenine (B156593) is added to CPDA-1 to further support ATP synthesis, extending the shelf life of red blood cells to 35 days, compared to 21 days for CPD.[7][11]

| Component | Concentration in CPD Solution[1] | Role |

| Sodium Citrate Dihydrate | 90 mM | Anticoagulation (Calcium Chelation) |

| Citric Acid Anhydrous | 17 mM | pH Adjustment & Anticoagulation |

| Dextrose | 142 mM | Red Blood Cell Energy Source |

| Sodium Phosphate Monobasic Anhydrous | 18.5 mM | pH Buffer & Metabolic Support |

| Anticoagulant Solution | Maximum Storage Duration | Key Advantages |

| CPD | 21 days[11] | Improved red cell survival over ACD.[12] |

| CPDA-1 | 35 days[7][11] | Adenine supplementation enhances ATP levels, extending RBC viability.[10] |

| CPDA-2 | 42 days[13] | Higher concentrations of adenine and glucose further improve RBC survival.[13] |

Experimental Protocols

Evaluation of Red Blood Cell Viability

A standard method to assess the efficacy of preservative solutions is to measure the 24-hour post-transfusion survival of radiolabeled red blood cells.

Methodology:

-

A sample of red blood cells is collected from a donor and stored in the CPD solution for a specified duration.

-

A small aliquot of the stored red blood cells is radiolabeled, typically with ⁵¹Cr.

-

The labeled red blood cells are then re-infused into the original donor.

-

Blood samples are taken from the donor at 24 hours post-infusion to determine the percentage of surviving labeled red blood cells.

-

A survival rate of over 70% is the generally accepted criterion for an effective anticoagulant preservative.[13]

Assessment of Hemostatic Function

Thromboelastography (TEG) is a common method used to evaluate the global hemostatic function of whole blood.

Methodology:

-

Whole blood samples are collected into tubes containing either CPD or a standard citrate anticoagulant.

-

The samples are recalcified to initiate coagulation.

-

TEG analysis is performed to measure parameters such as reaction time (R-time), kinetics time (K-time), and maximum amplitude (MA), which reflect different stages of clot formation and strength.[3][14]

Signaling Pathways and Logical Relationships

The components of CPD solution directly influence key metabolic pathways within red blood cells, primarily glycolysis and the pentose (B10789219) phosphate pathway, to ensure cell survival during storage. The anticoagulant action of citrate is a direct logical relationship based on the chelation of calcium, a critical factor in the coagulation cascade.

Caption: Inhibition of the Coagulation Cascade by Citrate.

Caption: Metabolic Support of Red Blood Cells by Dextrose and Phosphate.

Conclusion

The individual components of CPD solution—citrate, phosphate, and dextrose—each play a distinct and critical role in the successful preservation of blood products. Citrate ensures anticoagulation, while phosphate and dextrose work in concert to maintain the metabolic integrity and viability of red blood cells during storage. A thorough understanding of these components and their mechanisms is essential for the development of improved blood preservation techniques and for ensuring the safety and efficacy of transfused blood products.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. droracle.ai [droracle.ai]

- 3. This compound Alters Coagulation Dynamics Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-citrate-dextrose - Wikipedia [en.wikipedia.org]

- 5. Storage Lesion. Role of Red Cell Breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. A Comparative Study on Sequential Changes of Coagulation Factors and Fibrinolytic Activities of Blood Stored in ACD-B and CPD Preservatives [bloodresearch.or.kr]

- 9. Red blood cell storage lesion: causes and potential clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The storage of hard-packed red blood cells in citrate-phosphate-dextrose (CPD) and CPD-adenine (CPDA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Anticoagulants In Blood Bags And Their Applications - WEGO Medical [wegomedical.com]

- 12. experts.umn.edu [experts.umn.edu]

- 13. In vivo viability of red blood cells stored in CPDA-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Alters Coagulation Dynamics Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Citrate Phosphate Dextrose (CPD) and Citrate Phosphate Dextrose Adenine (CPDA-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Citrate (B86180) Phosphate (B84403) Dextrose (CPD) and Citrate Phosphate Dextrose Adenine (B156593) (CPDA-1) solutions, which are critical anticoagulants and preservatives for red blood cell (RBC) storage. This document delves into the function of each component, the metabolic impact on stored erythrocytes, and detailed experimental protocols for assessing key biochemical parameters.

Introduction to CPD and CPDA-1

This compound (CPD) and its successor, this compound Adenine (CPDA-1), are the primary solutions used in blood banking to prevent coagulation and maintain the viability and function of red blood cells during storage. The addition of adenine in CPDA-1 is a key modification that extends the shelf-life of stored blood from 21 days (with CPD) to 35 days by better preserving adenosine (B11128) triphosphate (ATP) levels.[1][2][3]

The biochemical rationale behind these solutions is to provide an environment that minimizes the "storage lesion"—a collection of deleterious changes that occur in RBCs during storage, including decreased ATP and 2,3-diphosphoglycerate (2,3-DPG) levels, increased hemolysis, and electrolyte imbalances.

Composition and Function of Components

The components of CPD and CPDA-1 are meticulously balanced to counteract the biochemical deterioration of stored red blood cells.

| Component | CPD (g/L) | CPDA-1 (g/L) | Function |

| Trisodium Citrate (dihydrate) | 26.3 | 26.3 | Anticoagulant: Chelates free calcium (Ca²⁺) ions in the blood, preventing the activation of the coagulation cascade.[4] |

| Citric Acid (anhydrous) | 3.27 | 3.27 | pH Buffer & Anticoagulant: Works in conjunction with sodium citrate to maintain a stable pH and contributes to the chelation of calcium. |

| Dextrose (monohydrate) | 25.5 | 31.9 | Energy Source: Serves as the primary substrate for glycolysis in red blood cells, enabling the continuous production of ATP, which is essential for maintaining cell membrane integrity and function. |

| Monobasic Sodium Phosphate (monohydrate) | 2.22 | 2.22 | pH Buffer & Metabolic Substrate: Helps to buffer the acidic byproducts of glycolysis and serves as a source of inorganic phosphate for the synthesis of ATP and 2,3-DPG.[4] |

| Adenine | - | 0.275 | ATP Precursor: Provides a substrate for the salvage pathway of adenine nucleotide synthesis, allowing red blood cells to regenerate ATP and extending their viability during prolonged storage.[3] |

Table 1: Composition and function of components in CPD and CPDA-1 solutions.[4]

Biochemical Effects on Stored Red Blood Cells

The storage of red blood cells in CPD and CPDA-1 solutions induces a series of predictable biochemical changes over time. Understanding these changes is crucial for ensuring the quality and efficacy of transfused blood products.

Adenosine Triphosphate (ATP) Levels

ATP is vital for maintaining the biconcave shape of red blood cells, the flexibility of their membranes, and the function of ion pumps. In CPD-stored blood, ATP levels begin to decline after the first week of storage.[2] The inclusion of adenine in CPDA-1 allows for more consistent ATP levels for up to three weeks, significantly improving the viability of the red blood cells.[2]

2,3-Diphosphoglycerate (2,3-DPG) Levels

2,3-DPG is a critical modulator of hemoglobin's affinity for oxygen. A decrease in 2,3-DPG levels leads to an increased affinity of hemoglobin for oxygen, impairing its release to the tissues. In both CPD and CPDA-1, 2,3-DPG levels fall similarly over time.[2]

Hemolysis

Hemolysis, the rupture of red blood cells and the release of hemoglobin into the plasma, is a key indicator of the quality of stored blood. Hemolysis increases with storage duration. Studies have shown that hemolysis is greater in units stored in CPDA-1 for 35 days compared to those stored in CPD for 21 days.[2] However, on day 28 of storage, the level of free hemoglobin in CPDA-1 units remains well below the acceptable threshold of 0.8% hemolysis.[5][6]

Electrolyte and pH Changes

During storage, there is a continuous leakage of potassium from red blood cells into the plasma, leading to a rise in extracellular potassium concentration.[7][8] Concurrently, there is an influx of sodium into the cells. The pH of the stored blood gradually decreases due to the accumulation of lactic acid from glycolysis.

Quantitative Data on Biochemical Changes

The following tables summarize the quantitative changes in key biochemical parameters during the storage of red blood cells in CPD and CPDA-1.

| Storage Day | ATP (% of initial) - CPD | ATP (% of initial) - CPDA-1 |

| 0 | 100 | 100 |

| 7 | Decreased | ~100 |

| 14 | Further Decrease | ~100 |

| 21 | Significantly Decreased | ~100 |

| 28 | - | Decreasing |

| 35 | - | Significantly Decreased |

Table 2: Comparative ATP levels in CPD and CPDA-1 stored red blood cells. (Data synthesized from[2])

| Storage Day | 2,3-DPG (% of initial) - CPD & CPDA-1 |

| 0 | 100 |

| 7 | ~55-60 |

| 14 | Significantly Decreased |

| 21 | Nearly Depleted |

| 28 | Nearly Depleted |

| 35 | Nearly Depleted |

Table 3: 2,3-Diphosphoglycerate (2,3-DPG) degradation in CPD and CPDA-1 stored red blood cells. (Data synthesized from[9])

| Storage Day | % Hemolysis - CPDA-1 (Mean) |

| 1 | ~0.02 |

| 7 | Increased |

| 14 | Increased |

| 21 | Increased |

| 28 | ~0.31 |

| 35 | ~0.68 |

Table 4: Percent hemolysis in CPDA-1 stored packed red blood cells. (Data synthesized from[5][10][11])

| Storage Day | Extracellular K+ (mmol/L) - CPDA-1 (Mean) |

| 0 | ~3.3 |

| 5 | ~8.7 |

| 10 | ~12.8 |

| 15 | ~14.2 |

| 20 | ~15.0 |

| 28 | Increased |

Table 5: Extracellular potassium concentration in CPDA-1 stored whole blood. (Data synthesized from[8])

Experimental Protocols

Accurate and reproducible measurement of the biochemical parameters of stored red blood cells is essential for quality control and research. The following sections provide detailed methodologies for key assays.

Measurement of Adenosine Triphosphate (ATP)

The firefly luciferin-luciferase assay is a highly sensitive method for quantifying ATP.

Principle: In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of luciferin (B1168401), resulting in the emission of light. The intensity of the light is directly proportional to the ATP concentration.

Protocol:

-

Sample Preparation:

-

Collect a sample of the red blood cell suspension.

-

Lyse the red blood cells to release intracellular ATP. This can be achieved by adding a lysing reagent (e.g., trichloroacetic acid or a detergent-based buffer) or by freeze-thaw cycles.[12][13]

-

If using trichloroacetic acid, neutralize the extract with a buffer.

-

Dilute the lysate with an appropriate buffer to bring the ATP concentration within the linear range of the assay.

-

-

Reagent Preparation:

-

Assay Procedure:

-

Allow all reagents and samples to equilibrate to room temperature.

-

In a luminometer cuvette or a well of a microplate, add a defined volume of the prepared sample.

-

Add the reconstituted luciferin-luciferase reagent to the sample.

-

Immediately measure the light emission using a luminometer. The light output is typically measured in Relative Light Units (RLUs).

-

-

Quantification:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the samples by interpolating their RLU values on the standard curve.

-

Measurement of 2,3-Diphosphoglycerate (2,3-DPG)

An enzymatic assay is commonly used for the quantification of 2,3-DPG.

Principle: This assay is based on the enzymatic conversion of 2,3-DPG, which is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the initial concentration of 2,3-DPG.[16]

Protocol:

-

Sample Preparation:

-

Collect a whole blood sample.

-

Deproteinize the sample immediately by adding ice-cold perchloric acid and centrifuging to precipitate proteins.[16]

-

Neutralize the clear supernatant with potassium carbonate.

-

-

Reagent Preparation:

-

Prepare the assay mixture containing buffer, auxiliary enzymes (e.g., phosphoglycerate mutase, enolase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase), and co-factors (e.g., ADP, NADH) as per the kit manufacturer's instructions.

-

-

Assay Procedure:

-

In a spectrophotometer cuvette, combine the assay mixture and the prepared sample.

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding the starting enzyme (e.g., activated phosphoglycerate mutase).

-

Incubate at a specified temperature for a defined period to allow the reaction to go to completion.

-

Measure the final absorbance at 340 nm (A2).

-

-

Quantification:

-

Calculate the change in absorbance (ΔA = A1 - A2).

-

The concentration of 2,3-DPG is calculated using the molar extinction coefficient of NADH.

-

Measurement of Hemolysis

Spectrophotometry is the standard method for quantifying hemolysis by measuring the amount of free hemoglobin in the plasma.

Principle: The concentration of hemoglobin in the supernatant of a centrifuged blood sample is determined by measuring its absorbance at a specific wavelength. The percentage of hemolysis is then calculated relative to the total hemoglobin content of the unit.

Protocol:

-

Sample Preparation:

-

Collect a sample from the blood unit and centrifuge at high speed to pellet the intact red blood cells.

-

Carefully collect the supernatant (plasma).

-

-

Spectrophotometric Measurement:

-

Calculation of Percent Hemolysis:

-

The percentage of hemolysis is calculated using the following formula:[5] % Hemolysis = [(100 - Hematocrit) x Plasma Hemoglobin (g/dL)] / Total Hemoglobin (g/dL)

-

Measurement of pH

The pH of stored blood is typically measured using a blood gas analyzer.

Principle: A pH electrode in the blood gas analyzer measures the potential difference between a measuring electrode (sensitive to H⁺ ions) and a reference electrode. This potential difference is then converted to a pH value.[18][19][20]

Protocol:

-

Sample Collection:

-

Anaerobically collect a sample from the blood unit into a syringe.

-

-

Measurement:

-

Immediately introduce the sample into a calibrated blood gas analyzer.

-

The analyzer will automatically measure the pH at a standardized temperature (usually 37°C) and provide a direct reading.

-

-

Quality Control:

Visualizations of Key Processes

The following diagrams illustrate the fundamental biochemical pathways and workflows related to the use of CPD and CPDA-1.

Caption: Mechanism of Citrate Anticoagulation.

Caption: Metabolic Roles of Dextrose and Phosphate in RBCs.

Caption: Workflow for Biochemical Evaluation of Stored RBCs.

References

- 1. Understanding Anticoagulants In Blood Bags And Their Applications - WEGO Medical [wegomedical.com]

- 2. Characterization of biochemical changes occurring during storage of red cells. Comparative studies with CPD and CPDA-1 anticoagulant-preservative solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CPD versus Heparin: Cord Blood Collection Anti-Coagulants | Cryo-Cell [cryo-cell.com]

- 4. bloodtransfusionassociation.org [bloodtransfusionassociation.org]

- 5. Red cell hemolysis during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baseline extracellular potassium level as an indicator of the rate of increase of the same on further storage in CPDA-1 whole blood units: a potential approach to complement FIFO system for prioritisation of blood bags for release from blood-banks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in potassium and sodium concentrations in stored blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survival and biochemical characteristics of stored red cells preserved with citrate-phosphate-dextrose-adenine-one and two and prepared from whole blood maintained at 20 to 24 degrees C for eight hours following phlebotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in hematological and biochemical parameters and rate of hemolysis during the storage of packed RBC units: A prospective study - Journal of Laboratory Physicians [jlabphy.org]

- 11. bloodtransfusion.it [bloodtransfusion.it]

- 12. Storage of Blood Components and its Significance | [meditropics.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. rsc.org [rsc.org]

- 18. rcet.org.in [rcet.org.in]

- 19. Arterial Blood Gases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. derangedphysiology.com [derangedphysiology.com]

An In-depth Technical Guide to the Anticoagulant Function of Citrate Phosphate Dextrose (CPD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticoagulant and preservative functions of Citrate (B86180) Phosphate (B84403) Dextrose (CPD) and its variant, CPDA-1, which includes adenine. These solutions are critical in blood banking and transfusion medicine for the preservation of whole blood and red blood cell concentrates. This document details the mechanism of action of each component, presents quantitative data from relevant studies, and illustrates the key biochemical pathways involved.

Core Components and Their Functions

Citrate Phosphate Dextrose (CPD) is a sterile, non-pyrogenic solution formulated to prevent the coagulation of blood and to support the viability of red blood cells (RBCs) during storage. Its formulation is a successor to the earlier Acid-Citrate-Dextrose (ACD) solution, offering an improved pH and tonicity.[1] The primary components of CPD and their respective functions are:

-

Citrate: Acts as the primary anticoagulant by chelating ionized calcium (Ca²⁺) in the blood.[2][3] Calcium is an essential cofactor for several enzymatic reactions in the coagulation cascade. By binding to calcium, citrate effectively inhibits these reactions, preventing clot formation.[3]

-

Phosphate: Serves as a buffer to maintain the pH of the stored blood.[1][2] It also helps to maintain intracellular phosphate levels within RBCs, which is crucial for their metabolic function.[1]

-

Dextrose: A form of glucose that provides an energy source for RBCs.[1][2] RBCs utilize dextrose through glycolysis to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This metabolic activity is essential for maintaining the structural integrity and function of the RBCs during storage.[1]

The addition of Adenine in the CPDA-1 formulation further enhances RBC preservation by providing a substrate for the synthesis of ATP, thereby extending the viability of the red blood cells.[2][4][5][6] This allows for a longer storage period of up to 35 days, compared to the 21-day shelf life for blood stored in CPD.[4][7]

Mechanism of Action: Biochemical Pathways

The anticoagulant and preservative effects of CPD are rooted in its interaction with fundamental biochemical pathways.

Anticoagulation via the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Several of these steps are dependent on the presence of ionized calcium. Citrate's primary role is to disrupt this cascade by chelating calcium ions.

Red Blood Cell Preservation Pathways

The dextrose and phosphate in CPD support the metabolic activity of RBCs, primarily through glycolysis, to ensure their viability during storage.

Quantitative Data on the Effects of CPD and CPDA-1

The use of CPD and CPDA-1 has been extensively studied to understand their impact on blood components during storage. The following tables summarize key quantitative findings from the literature.

Thromboelastography (TEG) Parameters: CPD vs. Blue Top Citrate (BTC)

A study comparing the effects of CPD and standard blue top citrate (BTC) on coagulation dynamics using thromboelastography (TEG) revealed significant differences in clotting times.

| Parameter | CPD | BTC | p-value | Reference |

| R-time (min) | 7.9 ± 0.4 | 3.8 ± 0.4 | <0.001 | [1][8][9] |

| K-time (min) | 2.2 ± 0.2 | 1.6 ± 0.1 | <0.001 | [1][8][9] |

| Maximum Amplitude (mm) | 62.7 ± 1.8 | 61 ± 1 | 0.33 | [1][8][9] |

These results suggest that while CPD does not affect the ultimate clot strength (Maximum Amplitude), it significantly prolongs the reaction time (R-time) and kinetics time (K-time) of clot formation compared to BTC, likely due to attenuated thrombin generation.[1][8]

Platelet Concentrate Storage in CPDA-1

A study on platelet concentrates prepared in CPDA-1 and stored for 72 hours at 22 ± 2°C provided the following in vitro quality control data.

| Parameter | Mean Value | Reference |

| Platelet Count (x 10¹⁰) | 8.0 ± 0.2 | [10] |

| Post-storage pH | 6.68 ± 0.03 | [10] |

| Residual Plasma Volume (ml) | 75 ± 1 | [10] |

| Platelet Recovery (%) | 50 ± 4 | [10] |

| Platelet Survival (days) | 7.3 ± 0.4 | [10] |

These findings indicate that platelet concentrates prepared in CPDA-1 meet in vitro quality control standards and maintain viability and function comparable to those collected in CPD.[10]

Biochemical Changes in Whole Blood Stored in CPDA-1

Storage of whole blood in CPDA-1 leads to predictable biochemical changes over time.

| Parameter | Baseline (Day 0) | Week 5 | p-value | Reference |

| Potassium (mmol/L) | 7.31 | 20.14 | <0.0001 | [11] |

| Sodium (mmol/L) | 150.72 | 121.56 | <0.0001 | [11] |

| pH | 7.48 | 6.15 | <0.0001 | [11] |

These changes, particularly the significant increase in potassium and decrease in pH, are important considerations in the transfusion of stored blood.[11]

Experimental Methodologies

The data presented in this guide are derived from studies employing standard hematological and coagulation analysis techniques. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are described below.

Thromboelastography (TEG) Analysis

-

Sample Collection: Whole blood samples were obtained from healthy donors via venipuncture.[1][8]

-

Anticoagulation: Samples were collected into tubes containing either CPD or standard blue top citrate (BTC).[1][8]

-

Analysis: Recalcified whole blood was analyzed using a thromboelastograph to measure various parameters of clot formation and strength, including R-time, K-time, and maximum amplitude.[1][8]

Platelet Concentrate Quality Control

-

Preparation: Platelet concentrates were prepared from whole blood collected in CPDA-1.[10]

-

Storage: Units were stored for 72 hours at a controlled temperature of 22 ± 2°C.[10]

-

Analysis: Post-storage, various in vitro parameters were measured, including platelet count, pH, and residual plasma volume. Platelet viability was assessed using ⁵¹Cr-labeling to determine recovery and survival post-transfusion in volunteers.[10]

Biochemical Analysis of Stored Whole Blood

-

Sample Collection and Storage: Whole blood was collected in CPDA-1 blood bags and stored under standard blood bank conditions (2-8°C).[11]

-

Sampling: Aliquots were drawn at baseline and at weekly intervals for up to 35 days.[11]

-

Analysis: Samples were analyzed for various biochemical parameters, including potassium, sodium, and pH, using standard laboratory auto-analyzers.[11]

Conclusion

This compound (CPD) and its adenine-supplemented variant, CPDA-1, are indispensable in modern transfusion medicine. Their well-characterized components effectively prevent coagulation by chelating calcium and support red blood cell viability by providing essential substrates for cellular metabolism. The quantitative data from numerous studies underscore the efficacy of these solutions in preserving the quality and function of blood components during storage. For researchers and professionals in drug development, a thorough understanding of the biochemical interactions and storage-related changes associated with CPD and CPDA-1 is crucial for the development of new blood products and transfusion strategies.

References

- 1. This compound Alters Coagulation Dynamics Ex-Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. ashpublications.org [ashpublications.org]

- 5. The storage of hard-packed red blood cells in citrate-phosphate-dextrose (CPD) and CPD-adenine (CPDA-1). | Semantic Scholar [semanticscholar.org]

- 6. (Open Access) The storage of hard-packed red blood cells in citrate-phosphate-dextrose (CPD) and CPD-adenine (CPDA-1). (1979) | Ernest Beutler | 55 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Alters Coagulation Dynamics Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Viability and function of platelet concentrates stored in CPD-adenine (CPDA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Evolution of Blood Preservation: A Technical Guide to Citrate Phosphate Dextrose in Transfusion Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to safely store and transfuse blood is a cornerstone of modern medicine, underpinning everything from complex surgeries to the management of chronic diseases. The viability of red blood cells during storage is paramount to the success of a transfusion, and the development of effective anticoagulant-preservative solutions has been a critical area of research. This technical guide provides an in-depth exploration of the history, development, and mechanism of action of Citrate (B86180) Phosphate (B84403) Dextrose (CPD), a pivotal solution in the field of transfusion medicine. We will delve into the quantitative biochemical changes that occur in stored red blood cells, detail key experimental protocols for their evaluation, and visualize the intricate workflows and metabolic pathways involved.

A Historical Perspective: From ACD to CPD and Beyond

The journey to modern blood preservation began with the challenge of preventing coagulation and maintaining red blood cell (RBC) viability outside the body. Early efforts in the 20th century led to the development of Acid Citrate Dextrose (ACD) solution in 1943 by Loutit and Mollison. ACD was a significant advancement, extending the shelf life of whole blood to 21 days.[1] The solution's citrate component acted as an anticoagulant by chelating calcium, while dextrose provided a necessary energy source for the stored red blood cells.

However, ACD had its limitations, including a low pH that could be detrimental to RBC metabolism over time. This led to the development of Citrate Phosphate Dextrose (CPD) in the 1950s. The addition of a phosphate buffer in CPD helped to maintain a more physiological pH and provided a substrate for the synthesis of adenosine (B11128) triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG), both crucial for red blood cell function and oxygen delivery. This innovation extended the storage period of whole blood to 28 days.

Further advancements saw the introduction of this compound Adenine (B156593) (CPDA-1), which incorporated adenine to further support ATP synthesis, extending the shelf life to 35 days.[2] Subsequent developments included the use of additive solutions, which are added to packed red blood cells after the removal of plasma, to prolong storage up to 42 days.

Chemical Composition and Mechanism of Action

The effectiveness of CPD as an anticoagulant-preservative solution lies in the synergistic action of its components:

-

Citrate (Sodium Citrate/Citric Acid): The primary role of citrate is to prevent coagulation by chelating ionized calcium in the blood, which is an essential cofactor in the clotting cascade. Citric acid also helps to maintain a lower pH, which, in conjunction with the phosphate buffer, is optimal for red blood cell preservation.

-

Phosphate (Monobasic Sodium Phosphate): Phosphate serves as a buffer to maintain the pH of the stored blood within a physiological range. More importantly, it is a key substrate for the synthesis of ATP and 2,3-DPG within the red blood cells. Adequate levels of these compounds are essential for maintaining the structural integrity and function of the erythrocytes.

-

Dextrose: Dextrose (a form of glucose) is the primary energy source for stored red blood cells. Through anaerobic glycolysis, red blood cells metabolize dextrose to produce ATP, which is vital for maintaining the sodium-potassium pump, cell shape, and membrane flexibility.

Quantitative Analysis of Biochemical Changes During Storage

The storage of red blood cells in anticoagulant-preservative solutions is associated with a series of biochemical and morphological changes collectively known as the "storage lesion." Monitoring these changes is crucial for ensuring the quality and efficacy of transfused blood. The following tables summarize the key quantitative changes observed in red blood cells stored in ACD, CPD, and CPDA-1 solutions.

Table 1: pH Levels in Stored Whole Blood

| Storage Time (Days) | ACD | CPD | CPDA-1 |

| 0 | ~7.0-7.1 | ~7.1-7.2 | ~7.1-7.2 |

| 7 | ~6.8-6.9 | ~6.9-7.0 | ~6.9-7.0 |

| 14 | ~6.6-6.7 | ~6.7-6.8 | ~6.7-6.8 |

| 21 | ~6.5-6.6 | ~6.6-6.7 | ~6.6-6.7 |

| 28 | - | ~6.5-6.6 | ~6.5-6.6 |

| 35 | - | - | ~6.4-6.5 |

Table 2: ATP Levels in Stored Red Blood Cells (% of initial value)

| Storage Time (Days) | ACD | CPD | CPDA-1 |

| 0 | 100% | 100% | 100% |

| 7 | ~80-90% | ~90-95% | ~95-100% |

| 14 | ~60-70% | ~80-85% | ~90-95% |

| 21 | ~40-50% | ~70-75% | ~85-90% |

| 28 | - | ~60-65% | ~80-85% |

| 35 | - | - | ~70-75% |

Table 3: 2,3-Diphosphoglycerate (2,3-DPG) Levels in Stored Red Blood Cells (% of initial value)

| Storage Time (Days) | ACD | CPD | CPDA-1 |

| 0 | 100% | 100% | 100% |

| 7 | ~40-50% | ~80-90% | ~80-90% |

| 14 | <10% | ~40-50% | ~40-50% |

| 21 | <5% | <10% | <10% |

| 28 | - | <5% | <5% |

| 35 | - | - | <5% |

Key Experimental Protocols

The evaluation of red blood cell quality during storage relies on standardized experimental protocols. Below are detailed methodologies for assessing hemolysis, ATP, and 2,3-DPG levels.

Protocol for Determination of Hemolysis

Principle: This protocol measures the amount of free hemoglobin in the plasma of a stored blood unit as an indicator of red blood cell lysis. The percentage of hemolysis is calculated relative to the total hemoglobin content.

Materials:

-

Stored blood unit

-

Centrifuge

-

Spectrophotometer

-

Drabkin's reagent (or equivalent cyanmethemoglobin reagent)

-

Pipettes and tubes

Procedure:

-

Sample Collection: Aseptically collect a small sample (e.g., 5 mL) from the stored blood unit.

-

Centrifugation: Centrifuge the blood sample at 1500-2000 x g for 15 minutes to separate the plasma from the red blood cells.

-

Plasma Hemoglobin Measurement:

-

Carefully aspirate the supernatant (plasma).

-

Dilute the plasma sample with Drabkin's reagent according to the manufacturer's instructions.

-

Measure the absorbance of the cyanmethemoglobin at 540 nm using a spectrophotometer.

-

Calculate the plasma hemoglobin concentration using a standard curve.

-

-

Total Hemoglobin Measurement:

-

Create a lysate from a known volume of the well-mixed whole blood sample by adding it to a hypotonic solution (e.g., distilled water).

-

Dilute the lysate with Drabkin's reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the total hemoglobin concentration.

-

-

Calculation of Percent Hemolysis:

-

Percent Hemolysis = (Plasma Hemoglobin (g/dL) / Total Hemoglobin (g/dL)) x (100 - Hematocrit (%))

-

Protocol for Measurement of ATP in Stored Red Blood Cells

Principle: This protocol utilizes a luciferin-luciferase bioluminescence assay to quantify the concentration of ATP in red blood cells. The light emitted is directly proportional to the ATP concentration.

Materials:

-

Stored red blood cells

-

ATP assay kit (containing luciferin, luciferase, and buffer)

-

Luminometer

-

Perchloric acid (for protein precipitation)

-

Potassium hydroxide (B78521) (for neutralization)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Collect a sample of red blood cells from the stored unit.

-

Lyse the red blood cells in a known volume of ice-cold distilled water.

-

Precipitate proteins by adding an equal volume of cold perchloric acid.

-

Centrifuge at 4°C to pellet the protein precipitate.

-

Neutralize the supernatant with potassium hydroxide.

-

-

ATP Measurement:

-

Prepare ATP standards of known concentrations.

-

In a luminometer tube, mix the prepared sample or standard with the ATP assay reagent (luciferin-luciferase mixture).

-

Immediately measure the light output in the luminometer.

-

-

Calculation:

-

Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

-

Determine the ATP concentration in the sample by interpolating its luminescence reading on the standard curve.

-

Express the ATP concentration as μmol/g Hb.

-

Protocol for Measurement of 2,3-DPG in Stored Red Blood Cells

Principle: This enzymatic assay measures the concentration of 2,3-DPG based on its role as a cofactor in the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate by phosphoglycerate mutase. The reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

Materials:

-

Stored red blood cells

-

2,3-DPG assay kit (containing necessary enzymes and substrates)

-

Spectrophotometer

-

Perchloric acid

-

Potassium carbonate

Procedure:

-

Sample Preparation:

-

Lyse a known volume of red blood cells in ice-cold distilled water.

-

Deproteinize the sample by adding cold perchloric acid and centrifuging.

-

Neutralize the supernatant with potassium carbonate.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing the assay buffer, substrates (e.g., 3-phosphoglycerate), and coupling enzymes.

-

Add the prepared sample or 2,3-DPG standards to the reaction mixture.

-

Initiate the reaction by adding the specific enzyme (phosphoglycerate mutase).

-

Monitor the increase in absorbance at 340 nm as NAD+ is converted to NADH.

-

-

Calculation:

-

Create a standard curve by plotting the change in absorbance for the 2,3-DPG standards against their concentrations.

-

Determine the 2,3-DPG concentration in the sample from the standard curve.

-

Express the concentration as μmol/g Hb.

-

Visualization of Workflows and Pathways

Blood Collection to Transfusion Workflow

The following diagram illustrates the key stages involved in the journey of a unit of blood from donation to transfusion, highlighting the critical role of CPD.

Caption: A simplified workflow of the blood donation, processing, testing, and transfusion process.

Metabolic Pathways Influenced by CPD Components in Red Blood Cells

This diagram illustrates how the components of CPD interact with the primary metabolic pathways in red blood cells to maintain their viability during storage.

Caption: The influence of CPD components on key metabolic pathways in stored red blood cells.

Conclusion

The development of this compound marked a pivotal moment in the history of transfusion medicine, significantly extending the viability of stored blood and improving patient outcomes. A thorough understanding of its chemical properties, mechanism of action, and the biochemical changes it induces in red blood cells is essential for researchers and professionals in the field. The standardized protocols and visualized workflows presented in this guide offer a comprehensive resource for the continued study and optimization of blood preservation techniques, ensuring the safety and efficacy of this life-saving therapy.

References

Citrate Phosphate Dextrose Adenine (CPDA-1): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the anticoagulant and preservative solution, its biochemical mechanisms, and methods for assessing red blood cell viability during storage.

Executive Summary

Citrate (B86180) Phosphate (B84403) Dextrose Adenine (B156593) (CPDA-1) is a sterile, non-pyrogenic anticoagulant solution extensively utilized in blood banking for the collection and preservation of whole blood and red blood cell (RBC) concentrates. Its formulation is meticulously designed to prevent coagulation and to support the metabolic processes necessary for maintaining red blood cell viability and function for up to 35 days of refrigerated storage (2-8°C).[1][2][3] This technical guide provides a comprehensive overview of CPDA-1, including its composition, the functional roles of its constituents, key biochemical pathways influenced during storage, and detailed experimental protocols for the evaluation of stored red blood cell quality.

Composition and Function of CPDA-1 Components

The efficacy of CPDA-1 as a red blood cell preservative lies in the synergistic action of its components. Each ingredient plays a critical role in anticoagulation, pH buffering, and metabolic support.

Table 1: Composition of a Standard 63 mL CPDA-1 Solution [4]

| Component | Mass | Function |

| Dextrose (monohydrate), USP | 2.0 g | Primary energy source for RBC glycolysis to generate ATP.[5] |

| Sodium Citrate (dihydrate), USP | 1.66 g | Acts as an anticoagulant by chelating calcium ions, thereby inhibiting the coagulation cascade.[5] |

| Citric Acid (anhydrous), USP | 188 mg | In conjunction with sodium citrate, forms a buffer to maintain a stable pH. |

| Monobasic Sodium Phosphate (monohydrate), USP | 140 mg | Acts as a buffer to resist the decrease in pH resulting from the accumulation of acidic metabolites during storage.[5] |

| Adenine, USP | 17.3 mg | Provides a substrate for the adenine salvage pathway, enabling red blood cells to synthesize ATP and maintain their energy-dependent functions.[5][6] |

Biochemical Pathways in Stored Red Blood Cells

During storage, red blood cells rely on anaerobic glycolysis for energy production. The components of CPDA-1 are crucial in supporting these metabolic pathways to counteract the "storage lesion," a collection of biochemical and biomechanical changes that reduce red blood cell viability and function over time.

Glycolysis and ATP Production

Dextrose in the CPDA-1 solution is the primary substrate for the Embden-Meyerhof pathway, the main route for ATP generation in erythrocytes. This pathway is essential for maintaining the structural integrity of the red blood cell membrane, the function of ion pumps, and the flexibility required for passage through microcapillaries.

Adenine Salvage Pathway

Mature red blood cells lack the machinery for de novo synthesis of purines. Adenine in CPDA-1 is utilized by the adenine salvage pathway to synthesize adenosine (B11128) monophosphate (AMP), which can then be phosphorylated to adenosine diphosphate (B83284) (ADP) and subsequently to ATP. This pathway is critical for replenishing the ATP pool that is continuously consumed during storage. Cold-stored red blood cells that are depleted of adenine nucleotides can restore their ATP concentrations to normal levels when incubated with adenine.[6]

Quantitative Comparison of Anticoagulant Solutions

The choice of anticoagulant-preservative solution significantly impacts the quality of stored red blood cells. CPDA-1 offers a significant advantage over older formulations like CPD by extending the storage duration from 21 to 35 days, primarily due to the inclusion of adenine. Additive solutions (AS), such as AS-1, further extend the shelf life to 42 days by providing additional nutrients after the removal of plasma.

Table 2: Comparative Performance of CPDA-1, CPD, and AS-1

| Parameter | CPDA-1 | CPD | AS-1 |

| Maximum Storage Duration | 35 days | 21 days | 42 days |

| ATP Levels (% of initial) | >70% at 28 days[7] | Decreased after 1 week[8] | Maintained at higher levels than CPDA-1 |

| 2,3-DPG Levels | ~60% of original at 14 days, ~30% at 21 days[7] | Similar pattern of fall as CPDA-1[8] | Rapid in vivo regeneration post-transfusion[9] |

| Hemolysis at end of storage | Higher than CPD at 21 days[8] | Lower than CPDA-1 at 35 days[8] | Generally lower than CPDA-1 |

| Post-transfusion Viability | ~78% at 35 days[7] | Not applicable at 35 days | Generally higher than CPDA-1 at 35 days |

Experimental Protocols for Assessing Red Blood Cell Quality

A variety of in vitro and in vivo assays are employed to assess the quality and viability of stored red blood cells.

In Vivo Red Blood Cell Survival Study (51Cr Labeling)

The gold standard for determining the efficacy of a preservative solution is the in vivo survival of transfused red blood cells. The 51Cr labeling method is a widely used technique for this purpose.

Methodology:

-

Blood Collection and Storage: A unit of whole blood is collected in a CPDA-1 blood bag and stored under standard blood bank conditions (2-8°C) for the desired duration (e.g., 35 days).

-

Red Blood Cell Labeling:

-

Aseptically withdraw a 10-20 mL aliquot of the stored whole blood.

-

Centrifuge at 1500 x g for 10 minutes to separate the red blood cells from the plasma.

-

Remove the plasma and wash the red blood cells twice with sterile 0.9% saline.

-

Resuspend the packed red blood cells in saline.

-

Add 50-100 µCi of sterile sodium chromate (B82759) (51Cr) solution and incubate at 37°C for 30 minutes with gentle mixing.

-

Stop the labeling reaction by adding 50 mg of ascorbic acid.

-

Wash the labeled red blood cells three times with sterile saline to remove unbound 51Cr.

-

Resuspend the final labeled red blood cell pellet in sterile saline to a final volume of approximately 20 mL.

-

-

Transfusion and Sampling:

-

A baseline blood sample is drawn from a compatible healthy volunteer recipient.

-

The known volume of the 51Cr-labeled red blood cell suspension is infused into the recipient.

-

Blood samples are drawn from the recipient at various time points post-transfusion (e.g., 15 minutes, 30 minutes, 1 hour, 24 hours, and then periodically for up to 30 days).

-

-

Radioactivity Measurement:

-

The radioactivity of each blood sample is measured in a gamma counter.

-

The percentage of surviving red blood cells at each time point is calculated relative to the radioactivity of the initial post-transfusion sample (typically the 15-minute sample, which represents 100% survival).

-

In Vitro ATP Concentration Assay

Measurement of intracellular ATP is a key indicator of red blood cell metabolic health.

Methodology:

-

Sample Preparation:

-

Collect an aliquot of stored blood and centrifuge to pellet the red blood cells.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the red blood cells to release intracellular contents. This can be achieved by hypotonic shock (adding deionized water) or with a commercial lysis buffer.

-

-

ATP Measurement:

-

A common method utilizes a luciferin-luciferase bioluminescence assay.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission.

-

The intensity of the emitted light is directly proportional to the ATP concentration and can be measured using a luminometer.

-

-

Quantification:

-

A standard curve is generated using known concentrations of ATP.

-

The ATP concentration in the red blood cell lysate is determined by comparing its luminescence to the standard curve.

-

Results are typically normalized to the hemoglobin concentration of the lysate.

-

Quality Control of CPDA-1 Solution

The quality of the CPDA-1 solution is paramount to its function. Regulatory bodies such as the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) provide standards for its composition and quality.[1][10][11][12]

Table 3: Key Quality Control Parameters for CPDA-1 Solution

| Parameter | Specification | Rationale |

| Dextrose Concentration | As per USP monograph | Ensures adequate energy substrate for red blood cells. |

| Sodium Citrate Concentration | As per USP monograph | Guarantees effective anticoagulation. |

| Adenine Concentration | As per USP monograph | Critical for ATP synthesis and extended storage. |

| pH | Within specified range | Essential for optimal enzyme function in red blood cells. |

| Sterility | Must be sterile | Prevents bacterial contamination of the collected blood. |

| Pyrogenicity | Must be non-pyrogenic | Prevents febrile reactions upon transfusion. |

| Clarity of Solution | Clear and free of particulate matter | Ensures the absence of contaminants. |

Conclusion

CPDA-1 remains a cornerstone of blood preservation, enabling the safe and effective storage of red blood cells for transfusion. A thorough understanding of its composition, the biochemical pathways it supports, and the methods for evaluating its performance is essential for researchers and professionals in drug development and transfusion medicine. The continued study of red blood cell storage lesions and the development of improved preservative solutions are active areas of research aimed at further enhancing the quality and efficacy of transfused blood products.

References

- 1. eCFR :: 21 CFR Part 640 -- Additional Standards for Human Blood and Blood Products [ecfr.gov]

- 2. DailyMed - CPDA-1- anticoagulant citrate phosphate dextrose adenine solution [dailymed.nlm.nih.gov]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. Anticoagulant this compound Adenine Solution, USP (CPDA-1) BLOOD-PACK™ Unit [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Some aspects of adenosine triphosphate synthesis from adenine and adenosine in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A clinical evaluation of citrate-phosphate-dextrose-adenine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. In vivo regeneration of red cell 2,3-diphosphoglycerate following transfusion of DPG-depleted AS-1, AS-3 and CPDA-1 red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uspbpep.com [uspbpep.com]

- 11. Blood Guidances | FDA [fda.gov]

- 12. fda.gov [fda.gov]

A Technical Guide to Citrate Phosphate Dextrose (CPD) and Citrate Phosphate Dextrose Adenine (CPDA-1) Solutions in Red Blood Cell Preservation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical composition, component functions, and key quality control methodologies for Citrate Phosphate (B84403) Dextrose (CPD) and Citrate Phosphate Dextrose Adenine (B156593) (CPDA-1) solutions, the cornerstones of red blood cell preservation for transfusion medicine.

Chemical Composition of Anticoagulant Solutions

The precise formulation of CPD and CPDA-1 solutions is critical for their efficacy in preventing coagulation and maintaining red blood cell viability during storage. The addition of adenine in CPDA-1 is a key differentiator, significantly extending the shelf-life of stored red blood cells.[1] The typical compositions are summarized below.

Table 1: Composition of CPD and CPDA-1 Solutions

| Component | CPD ( g/1000 mL) | CPDA-1 (Representative Concentration, g/63 mL for 450 mL of whole blood) | CPDA-1 (Representative Concentration, g/70 mL for 500 mL of whole blood) |

| Citric Acid (anhydrous) | 2.99 g[2][3] | 188 mg[4][5] | 209 mg[5][6][7] |

| Sodium Citrate (dihydrate) | 26.3 g[2][3] | 1.66 g[4][5] | 1.84 g[5][6][7] |

| Monobasic Sodium Phosphate (monohydrate) | 2.22 g[2][3] | 140 mg[4][5] | 155 mg[5][6][7] |

| Dextrose (monohydrate) | 25.5 g[2] | 2.0 g[4] | 2.23 g[6][7] |

| Adenine | Not Applicable | 17.3 mg[4][5] | 19.3 mg[5][6][7] |

| Water for Injection | q.s. to 1000 mL[2] | q.s. to 63 mL | q.s. to 70 mL |

Note: Concentrations can vary slightly between manufacturers. The values presented are based on published data.

The Functional Role of Each Component in Red Blood Cell Preservation

The efficacy of CPD and CPDA-1 solutions lies in the synergistic action of their components, each addressing a critical aspect of red blood cell storage lesions.

-

Citrate (Citric Acid and Sodium Citrate): Acts as the primary anticoagulant by chelating calcium ions, which are essential cofactors in the coagulation cascade. This prevents the collected blood from clotting.[1]

-

Phosphate (Monobasic Sodium Phosphate): Serves as a buffer to maintain the pH of the stored blood. Red blood cell metabolism generates acidic byproducts, and the phosphate buffer helps to mitigate the resulting decrease in pH, which can be detrimental to cell viability.

-

Dextrose: Functions as the primary energy source for red blood cells during storage. Red blood cells rely on glycolysis to produce adenosine (B11128) triphosphate (ATP), the energy currency of the cell, which is vital for maintaining cell shape, ion gradients, and overall integrity.[1]

-

Adenine (in CPDA-1): Serves as a substrate for red blood cells to synthesize ATP. The addition of adenine allows for the regeneration of ATP levels, thereby extending the viable storage period of red blood cells from 21 days (for CPD) to 35 days (for CPDA-1).[1]

The interplay of these components is crucial for mitigating the "storage lesion," a collective term for the series of biochemical and biomechanical changes that occur in red blood cells during storage.

Experimental Protocols for Assessing Red Blood Cell Quality

The evaluation of red blood cell quality during storage is paramount. The following are key experimental protocols used to assess the efficacy of anticoagulant preservative solutions.

Measurement of Hemolysis

Principle: Hemolysis, the rupture of red blood cells, releases hemoglobin into the plasma. The extent of hemolysis is a critical indicator of red blood cell membrane integrity and overall storage quality. The Council of Europe standard defines acceptable hemolysis as less than 0.8% of the red cell mass at the end of the storage period.[5]

Methodology:

-

Sample Preparation: At specified time points during storage, aseptically collect a sample from the red blood cell unit.

-

Centrifugation: Centrifuge the sample to separate the plasma from the red blood cells.

-

Supernatant Collection: Carefully collect the supernatant (plasma).

-

Hemoglobin Measurement: The concentration of free hemoglobin in the supernatant is measured spectrophotometrically. Common methods include the cyanmethemoglobin method or the use of a plasma/low hemoglobin photometer.[5][8]

-

Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = (Supernatant Hemoglobin (g/dL) / Total Hemoglobin (g/dL)) x (100 - Hematocrit (%))

Quantification of Adenosine Triphosphate (ATP)

Principle: Intracellular ATP levels are a key indicator of the metabolic state and viability of stored red blood cells. A decline in ATP is associated with decreased red blood cell function and survival post-transfusion.

Methodology (Bioluminescent Luciferase-Based Assay):

-

Sample Preparation: Isolate red blood cells from a stored sample by centrifugation and washing.

-

Cell Lysis: Lyse the red blood cells to release their intracellular contents, including ATP.

-

Luciferase Reaction: In the presence of ATP, the enzyme firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.

-

Luminescence Measurement: The intensity of the emitted light is measured using a luminometer and is directly proportional to the ATP concentration.[4]

-

Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the amount in the samples.

Determination of 2,3-Diphosphoglycerate (2,3-DPG)

Principle: 2,3-Diphosphoglycerate (2,3-DPG) is a crucial regulator of hemoglobin's affinity for oxygen. A decrease in 2,3-DPG levels during storage leads to an increased oxygen affinity, impairing the ability of red blood cells to release oxygen to the tissues after transfusion.

Methodology (Enzymatic Assay):

-

Sample Preparation: Prepare a hemolysate from the stored red blood cells.

-

Enzymatic Reaction: The assay is based on the consumption of NADH, which is proportional to the 2,3-DPG content in the sample.[9] The reaction is initiated by the addition of specific enzymes.

-

Spectrophotometric Measurement: The decrease in NADH is measured spectrophotometrically at 340 nm.[9]

-

Calculation: The concentration of 2,3-DPG is calculated based on the change in absorbance and is typically expressed as micromoles per gram of hemoglobin.[9]

Conclusion

The development of CPD and CPDA-1 solutions has been a significant advancement in transfusion medicine, enabling the safe and effective storage of red blood cells. A thorough understanding of their chemical composition, the function of each component, and the methodologies for assessing red blood cell quality during storage is essential for researchers and professionals in the field. Continuous research and development in this area are crucial for further improving the quality and extending the shelf-life of this life-saving therapeutic.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 6. Established and theoretical factors to consider in assessing the red cell storage lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Red cell hemolysis during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative methods for calculating percentage haemolysis of red cell concentrates in peripheral blood banks in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Diphosphoglycerate Concentrations in Autologous Salvaged Versus Stored Red Blood Cells and in Surgical Patients After Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint of Blood Anticoagulants: A Technical Guide to Citrate Phosphate Dextrose Solutions

A comprehensive examination of the molecular structures, quantitative composition, and analytical methodologies for the components of Citrate (B86180) Phosphate (B84403) Dextrose (CPD) and Citrate Phosphate Dextrose Adenine (B156593) (CPDA-1) solutions, critical anticoagulants in blood storage and transfusion medicine.

This technical guide provides an in-depth analysis of the fundamental components of this compound (CPD) and its successor, this compound Adenine (CPDA-1). These solutions are paramount in the field of transfusion medicine, ensuring the preservation and viability of red blood cells during storage. This document is intended for researchers, scientists, and drug development professionals, offering a detailed molecular perspective and standardized analytical protocols.

Core Components: Molecular Structure and Function

The efficacy of CPD and CPDA-1 solutions lies in the synergistic action of their individual components. Each molecule plays a distinct and vital role in maintaining the metabolic activity and structural integrity of red blood cells.

Citrate: As the primary anticoagulant, citrate acts by chelating calcium ions (Ca²⁺) in the blood. This prevents the activation of the coagulation cascade, which is a calcium-dependent process. The molecular structure of the citrate ion features three carboxyl groups, which are responsible for its potent chelating ability.

Phosphate: Dibasic sodium phosphate serves as a buffer, helping to maintain the pH of the stored blood within a physiological range. This is crucial as red blood cell metabolism generates acidic byproducts. Furthermore, phosphate is a key substrate for the synthesis of 2,3-diphosphoglycerate (2,3-DPG) and adenosine (B11128) triphosphate (ATP), both essential for red blood cell function and oxygen delivery.[1]

Dextrose (D-Glucose): Dextrose is the primary energy source for stored red blood cells. Through glycolysis, red cells metabolize dextrose to produce ATP, the energy currency required to maintain ion gradients, cell shape, and overall viability.

Adenine: Introduced in the CPDA-1 formulation, adenine is a purine (B94841) nucleobase that serves as a substrate for the salvage pathway of ATP synthesis in red blood cells. This addition significantly enhances the long-term viability of erythrocytes, extending the shelf-life of stored blood.[2]

Quantitative Composition

The precise concentrations of each component in CPD and CPDA-1 solutions are standardized to ensure optimal performance and safety. The following tables summarize the quantitative data for these solutions as specified by the United States Pharmacopeia (USP).

Table 1: Composition of Anticoagulant this compound (CPD) Solution

| Component | Molecular Formula | Concentration (per 1000 mL) |

| Citric Acid (anhydrous) | C₆H₈O₇ | 2.99 g |

| Sodium Citrate (dihydrate) | C₆H₅Na₃O₇·2H₂O | 26.3 g |

| Monobasic Sodium Phosphate (monohydrate) | NaH₂PO₄·H₂O | 2.22 g |

| Dextrose (monohydrate) | C₆H₁₂O₆·H₂O | 25.5 g |

Table 2: Composition of Anticoagulant this compound Adenine (CPDA-1) Solution

| Component | Molecular Formula | Concentration (per 1000 mL) | Reference |

| Citric Acid (anhydrous) | C₆H₈O₇ | 2.99 g | |

| Sodium Citrate (dihydrate) | C₆H₅Na₃O₇·2H₂O | 26.3 g | |

| Monobasic Sodium Phosphate (monohydrate) | NaH₂PO₄·H₂O | 2.22 g | |

| Dextrose (monohydrate) | C₆H₁₂O₆·H₂O | 31.9 g | |

| Adenine | C₅H₅N₅ | 0.275 g |

Molecular Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structures of the core components of CPD and CPDA-1 solutions.

Experimental Protocols for Component Analysis

The following are summaries of the United States Pharmacopeia (USP) monograph procedures for the quantitative analysis of the components in CPDA-1 solution.

Assay for Total Citrate

This method utilizes High-Performance Liquid Chromatography (HPLC) to determine the total citrate concentration.

-

Principle: The sample is diluted and analyzed by HPLC with conductivity detection. The citrate peak is identified and quantified by comparison to a standard of known concentration.

-

Instrumentation: HPLC system with a conductivity detector.

-

Mobile Phase: A solution of sodium hydroxide (B78521).

-

Standard Preparation: A solution of known concentration of USP Citric Acid RS is prepared in 1 mM sodium hydroxide.

-

Sample Preparation: A known volume of the CPDA-1 solution is accurately diluted with 1 mM sodium hydroxide to achieve a citrate concentration within the range of the standard.

-

Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak areas for citrate are recorded.

-

Calculation: The concentration of citrate in the sample is calculated based on the ratio of the peak areas of the sample and the standard.

Assay for Phosphate

This assay also employs HPLC with conductivity detection for the quantification of phosphate.

-